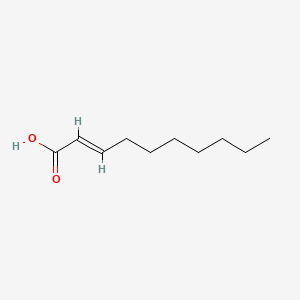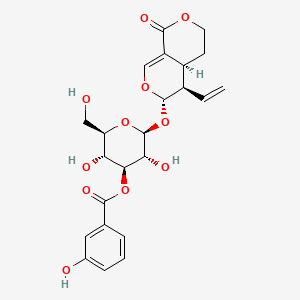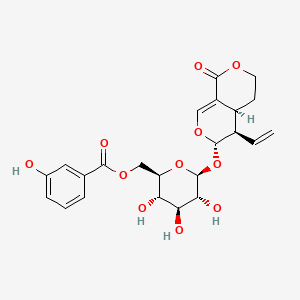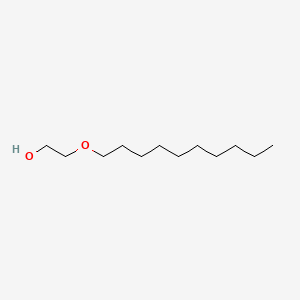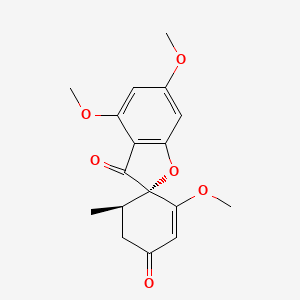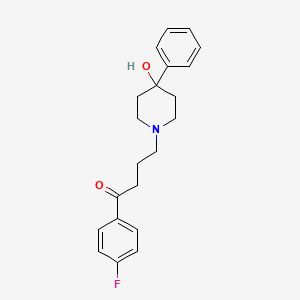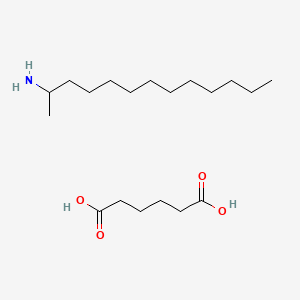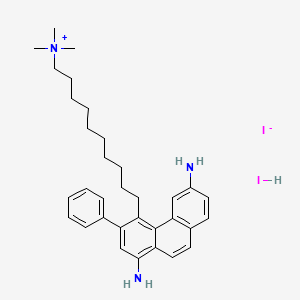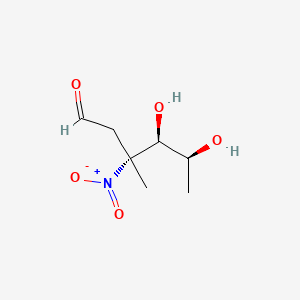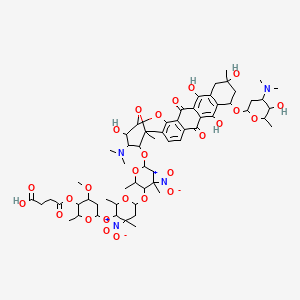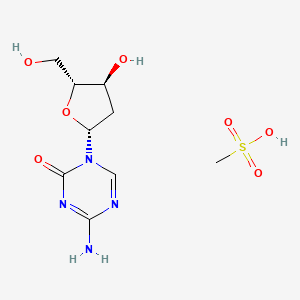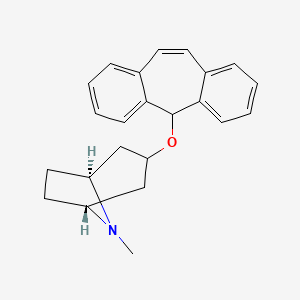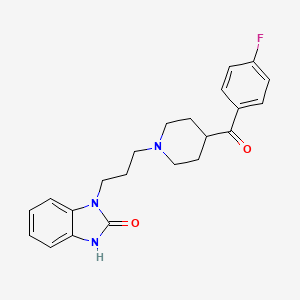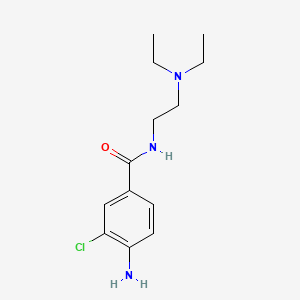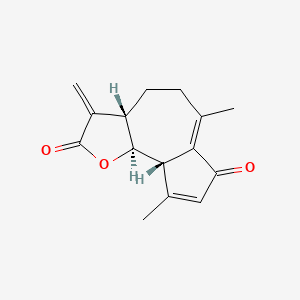
Dehydroleucodine
Descripción general
Descripción
Synthesis Analysis
Four dehydroleucodine amino derivatives were synthesized using the amines proline, piperidine, morpholine, and tyramine . Spectroscopic methods and single-crystal X-ray diffraction unambiguously established their structures .Molecular Structure Analysis
The molecular formula of Dehydroleucodine is C15H16O3 . Docking of dehydroleucodine into the homology model of the α2-adrenergic receptor allowed the analysis of the structural basis of their interactions .Chemical Reactions Analysis
The IR (ATR) spectrum shows bands at 2936 (C–H st), 1773 (C=O st γ lactone), 1683 (α,β unsaturated C=O), 1617, and 1637 (C=C st) cm −1 .Physical And Chemical Properties Analysis
Dehydroleucodine has a molecular weight of 244.29 g/mol . It is a white to off-white powder . It is soluble in DMSO: ≥30 mg/mL .Aplicaciones Científicas De Investigación
1. Anti-Leukemic Activity
- Summary of Application : Dehydroleucodine has been found to have anti-leukemic activity. This was discovered through the synthesis of four dehydroleucodine amino derivatives using the amines proline, piperidine, morpholine, and tyramine .
- Methods of Application : The structures of these compounds were established using spectroscopic methods and single-crystal X-ray diffraction . Their cytotoxic activity was evaluated against eight acute myeloid leukemia cell lines .
- Results : The proline adduct was found to be the most active compound. It showed anti-leukemic activity, upregulated heme oxygenase 1 (HMOX1) and the primary stress-inducible isoform of the heat shock 70 kDa protein 1 (HSPA1A), and downregulated NFkB1 transcription . It was also found to be about 270 times more water soluble than dehydroleucodine .
2. Effect on Intestinal Transit
- Summary of Application : Dehydroleucodine has been found to have an inhibitory effect on intestinal transit .
- Methods of Application : The activity of dehydroleucodine was studied in mice small intestinal transit . Its mechanism was evaluated in the presence of several adrenergic and cholinergic antagonist drugs and one opioid antagonist .
- Results : The results suggested that dehydroleucodine produced an inhibitory effect on intestinal transit. Its action could be mediated, at least in part, through the α2-adrenergic receptor .
3. Triggering Senescence and Apoptosis
- Summary of Application : Dehydroleucodine has been found to trigger senescence and apoptosis in association with the accumulation of DNA damage markers .
4. Mast Cell Stabilizer
- Summary of Application : Dehydroleucodine is a mast cell stabilizer that inhibits mast cell degranulation induced by compound 48/80 .
5. Gastric Ulcer Inhibition
- Summary of Application : Dehydroleucodine has been found to have gastric ulcer inhibition properties .
6. Anti-Adipogenic Effect
- Summary of Application : Dehydroleucodine significantly inhibits differentiation of murine preadipocytes and also significantly decreases the accumulation of lipid content by a dramatic downregulation of adipogenic-specific transcriptional factors PPARγ and C-EBPα .
7. Anti-Migraine Effect
8. Anti-Bacterial Properties
- Summary of Application : Dehydroleucodine effectively neutralizes several bacterial species, including Bacillus cereus, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Helicobacter pylori, methicillin-resistant Staphylococcus aureus (MRSA), and S. epidermis (MRSE) .
9. Anti-Parasitic Properties
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Dehydroleucodine and its derivatives have shown promising results in the treatment of acute myeloid leukemia . The proline adduct was the most active compound, showing anti-leukemic activity, upregulating heme oxygenase 1 (HMOX1) and the primary stress-inducible isoform of the heath shock 70 kDa protein 1 (HSPA1A), and downregulating NFkB1 transcription . It was also found to be about 270 times more water soluble than dehydroleucodine . These findings suggest that dehydroleucodine and its derivatives could be of value in future pharmacological research related to inappropriate mast cell activation conditions such as neurogenic inflammation and neuropathic pain .
Propiedades
IUPAC Name |
(3aS,9aS,9bS)-6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-7-4-5-10-9(3)15(17)18-14(10)13-8(2)6-11(16)12(7)13/h6,10,13-14H,3-5H2,1-2H3/t10-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNVIAFTENCNGB-BPNCWPANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3C(CC1)C(=C)C(=O)O3)C(=CC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H]([C@@H]3[C@@H](CC1)C(=C)C(=O)O3)C(=CC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydroleucodine | |
CAS RN |
36150-07-9 | |
| Record name | Dehydroleucodine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36150-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydroleucodine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036150079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



